2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate
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Overview
Description
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline . This reaction is performed under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Industrial Chemistry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate include other quinoline derivatives such as:
- 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
These compounds share structural similarities but differ in their specific functional groups and chemical properties
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO3/c22-14-10-8-13(9-11-14)19(24)12-26-21(25)20-15-4-1-2-6-17(15)23-18-7-3-5-16(18)20/h1-2,4,6,8-11H,3,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMJBZFTFTOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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